BenchChemオンラインストアへようこそ!

Butylphthalide-d3

LC-MS/MS Method Validation Pharmacokinetics

Butylphthalide-d3 is the deuterium-labeled internal standard for Butylphthalide (NBP), an anti-cerebral-ischemia agent. It provides a +3 Da mass shift, co-elutes with the analyte, and corrects for matrix effects and ionization variability. This is essential for regulatory-submissible bioequivalence and pharmacokinetic studies. Without a true co-eluting SIL-IS, quantification in plasma or tissue is scientifically indefensible. We recommend procuring this standard from qualified suppliers with full CoA documentation to ensure method precision (intra-day ≤12.5%) and accuracy (94.3–106.7%).

Molecular Formula C12H14O2
Molecular Weight 193.26 g/mol
Cat. No. B12418990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylphthalide-d3
Molecular FormulaC12H14O2
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESCCCCC1C2=CC=CC=C2C(=O)O1
InChIInChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3/i1D3
InChIKeyHJXMNVQARNZTEE-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butylphthalide-d3: A Deuterated Internal Standard for LC-MS/MS Quantification of Butylphthalide in Biological Matrices


Butylphthalide-d3 (3-n-Butylphthalide-d3, C₁₂H₁₁D₃O₂, MW: 193.26) is the deuterium-labeled analog of Butylphthalide (3-n-butylphthalide, NBP), an anti-cerebral-ischemia agent originally isolated from celery seeds [1]. As a stable isotope-labeled internal standard (SIL-IS), Butylphthalide-d3 incorporates three deuterium atoms on the butyl side chain, producing a mass shift of +3 Da relative to the unlabeled parent . This isotopic substitution confers virtually identical physicochemical properties and chromatographic retention time to unlabeled NBP, enabling accurate compensation for matrix effects and ionization variability during LC-MS/MS bioanalysis [2].

Why Butylphthalide-d3 Cannot Be Replaced by Structural Analogs or Non-Isotopic Internal Standards in LC-MS/MS Bioanalysis


In quantitative LC-MS/MS bioanalysis of NBP, substitution with a non-isotopic structural analog internal standard (e.g., a different phthalide derivative) or reliance on external calibration is scientifically indefensible. Only a true co-eluting stable isotope-labeled internal standard such as Butylphthalide-d3 can compensate for the substantial and variable matrix effects encountered in complex biological samples (plasma, tissue homogenates) [1]. Structural analogs exhibit different extraction recoveries and ionization efficiencies from the target analyte, introducing systematic bias that cannot be corrected by post-acquisition calculations [2]. Furthermore, NBP undergoes extensive hepatic metabolism via CYP2C19 and CYP3A4 to four major circulating metabolites (10-keto-NBP, 3-hydroxy-NBP, 10-hydroxy-NBP, and NBP-11-oic acid) [3]; without a deuterated internal standard to track each analyte independently, accurate simultaneous quantification of parent and metabolites—essential for pharmacokinetic profiling and safety evaluation—is unachievable.

Butylphthalide-d3: Quantifiable Differentiation Evidence vs. Structural Analogs and Non-Isotopic Internal Standards


Validated LC-MS/MS Method: Quantification Range and Precision for Butylphthalide-d3 vs. NBP in Human Plasma

A fully validated LC-MS/MS method using Butylphthalide-d3 as the internal standard for NBP quantification in human plasma has been established and reported. The method employs Butylphthalide-d3 to correct for matrix effects and ionization variability, achieving robust performance metrics [1]. The linear range for NBP (with Butylphthalide-d3 as IS) is 3.00–800 ng/mL, with a lower limit of quantification (LLOQ) of 3.00 ng/mL. Intra-day precision is ≤12.5% and inter-day accuracy ranges from 94.3–106.7% [1].

LC-MS/MS Method Validation Pharmacokinetics Bioanalysis

Matrix Effect Compensation: Butylphthalide-d3 vs. Structural Analog Internal Standards

Stable isotope-labeled internal standards such as Butylphthalide-d3 co-elute with the target analyte, experiencing nearly identical matrix-induced ionization suppression or enhancement. This co-elution property enables precise correction of matrix effects, a critical advantage over structural analog internal standards [1]. Non-isotopic structural analogs exhibit different retention times and ionization efficiencies, resulting in divergent matrix effect profiles that cannot be fully compensated [2]. The Diao et al. method for NBP explicitly states that deuterated internal standards were synthesized for all five analytes (NBP and four metabolites) to compensate for matrix effects [3].

Matrix Effect Ion Suppression LC-MS/MS Stable Isotope

D3 Labeling Advantage: Mass Shift Adequacy vs. D0/D1/D2 Deuterated Analogs

Butylphthalide-d3 incorporates exactly three deuterium atoms, producing a +3 Da mass shift relative to unlabeled NBP (MW: 190.24 vs. 193.26). Industry consensus guidelines for deuterated internal standards recommend selecting compounds with ≥3 mass unit difference (D3 or higher) to avoid isotopic overlap between the M+1 and M+2 peaks of the analyte and the M+0 peak of the internal standard [1]. D1 or D2-labeled analogs are generally insufficient because the natural abundance 13C isotope peaks of the analyte (~1.1% per carbon) can significantly contribute to the IS channel, causing quantification inaccuracy .

Isotopic Purity Mass Spectrometry Deuterium Exchange SIL-IS

Cost-Benefit Trade-off: Butylphthalide-d3 vs. Hypothetical 13C/15N-Labeled NBP

While 13C or 15N-labeled internal standards are generally considered superior to deuterated analogs due to the absence of hydrogen-deuterium exchange and potential chromatographic isotope effects, they are significantly more expensive to synthesize and procure [1]. The D3 labeling of Butylphthalide-d3 is positioned on the terminal methyl group of the butyl side chain, a chemically stable position unlikely to undergo H/D exchange under typical LC-MS/MS conditions (unlike labeling on carboxyl, hydroxyl, or amine groups) [2]. This strategic labeling site allows Butylphthalide-d3 to offer nearly equivalent analytical performance to a 13C/15N-labeled NBP at a fraction of the cost .

Isotope Labeling Procurement Cost Analysis LC-MS/MS

Simultaneous Quantification of NBP and Four Metabolites: Deuterated IS Requirement

NBP undergoes extensive metabolism to four major circulating metabolites: 10-keto-NBP (M2), 3-hydroxy-NBP (M3-1), 10-hydroxy-NBP (M3-2), and NBP-11-oic acid (M5-2) [1]. The published validated method for simultaneous quantification of all five analytes explicitly states that deuterated internal standards were synthesized for each analyte to compensate for matrix effects [1]. The method achieves LLOQ of 3.00 ng/mL for all five analytes and employs ESI polarity switching to maximize sensitivity [2].

Pharmacokinetics Metabolite Quantification Multi-Analyte Method LC-MS/MS

Purity Specification: Butylphthalide-d3 (≥98%) vs. Unlabeled NBP Reference Standards

Commercially available Butylphthalide-d3 is supplied with a certified purity of ≥98% (HPLC/LC-MS) . Industry best practices for stable isotope-labeled internal standards recommend selecting products with isotopic purity ≥98% to minimize unlabeled analyte contamination that could elevate baseline signal and reduce quantification accuracy [1]. The unlabeled NBP reference standard (CAS 6066-49-5) is available as a separate product [2].

Purity Quality Control Reference Standard Procurement

Butylphthalide-d3: High-Impact Application Scenarios in Bioanalytical and Pharmacokinetic Research


Clinical Pharmacokinetic Studies of NBP Formulations

In clinical trials evaluating NBP for ischemic stroke treatment, accurate measurement of plasma NBP concentrations is essential for establishing exposure-response relationships and supporting regulatory submissions. The validated LC-MS/MS method using Butylphthalide-d3 as internal standard provides the required precision (intra-day ≤12.5%, inter-day accuracy 94.3–106.7%) and sensitivity (LLOQ 3.00 ng/mL) for human plasma samples [1]. This method has been successfully applied to characterize pharmacokinetic profiles in healthy volunteers following oral NBP administration [1].

Simultaneous Parent-Metabolite Profiling for Drug-Drug Interaction (DDI) Studies

NBP is metabolized by CYP2C19 and CYP3A4 to four major circulating metabolites [1]. Assessment of DDI potential requires simultaneous quantification of parent drug and all pharmacologically relevant metabolites. The multi-analyte LC-MS/MS method employing Butylphthalide-d3 and corresponding deuterated metabolite internal standards enables this comprehensive profiling in a single analytical run, with LLOQ of 3.00 ng/mL for all five analytes [2]. This capability is critical for regulatory safety pharmacology submissions.

Preclinical Toxicology and Tissue Distribution Studies

In preclinical safety assessment, accurate quantification of NBP in diverse tissues (brain, liver, kidney) is required. The co-eluting property of Butylphthalide-d3 enables reliable compensation for tissue-specific matrix effects that would otherwise introduce systematic bias [3]. The validated method parameters established in human plasma can be adapted for tissue homogenates using Butylphthalide-d3 as the internal standard, ensuring cross-matrix consistency in exposure data.

Bioequivalence Studies for Generic NBP Drug Products

Regulatory bioequivalence studies comparing generic NBP formulations to the reference listed drug require validated bioanalytical methods meeting FDA/EMA criteria for accuracy and precision. The published method using Butylphthalide-d3 has been fully validated in human plasma, with all quality control parameters within acceptable limits (±15%) [1]. Procurement of Butylphthalide-d3 from a qualified supplier with CoA documentation is a prerequisite for generating regulatory-submissible bioequivalence data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butylphthalide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.